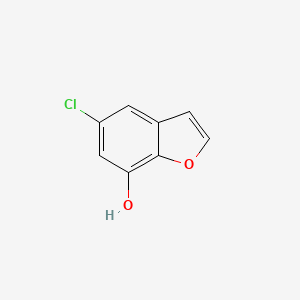

5-Chloro-1-benzofuran-7-ol

Description

Properties

Molecular Formula |

C8H5ClO2 |

|---|---|

Molecular Weight |

168.57 g/mol |

IUPAC Name |

5-chloro-1-benzofuran-7-ol |

InChI |

InChI=1S/C8H5ClO2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,10H |

InChI Key |

KVULIJQKLZQPQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)Cl)O |

Origin of Product |

United States |

Preparation Methods

Procedure Overview:

- Starting Material: Benzofuran-7-ol or its derivatives.

- Reagent: N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.

- Solvent: Acetic acid or dichloromethane.

- Conditions: Mild heating (around 25–40°C) to promote electrophilic substitution.

Reaction Scheme:

Benzofuran-7-ol + N-chlorosuccinimide → 5-chloro-1-benzofuran-7-ol

Notes:

- Selectivity is critical; reaction conditions must be optimized to favor substitution at the 5-position.

- Excess chlorinating agent can lead to over-chlorination, so stoichiometry control is essential.

Synthesis via Cyclization of Halogenated Precursors

Another prominent route involves constructing the benzofuran ring through cyclization of halogenated phenolic precursors, followed by hydroxylation at the 7-position.

Methodology:

- Step 1: Halogenation of 2-hydroxyphenyl derivatives to introduce a halogen (chlorine) at the 5-position.

- Step 2: Cyclization through oxidative or acid-mediated conditions to form the benzofuran core.

- Step 3: Hydroxylation at the 7-position, often via directed ortho-lithiation or electrophilic hydroxylation.

Representative Reaction:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Halogenation | Cl₂ or NCS, solvent (e.g., acetic acid) | 2-Hydroxyphenyl derivative with 5-chloro substitution |

| Cyclization | Acid catalyst (e.g., polyphosphoric acid) | Benzofuran ring formation |

| Hydroxylation | Hydroxylating agents (e.g., osmium tetroxide, or electrophilic hydroxylation) | 7-Hydroxy group introduced |

Advantages:

- High regioselectivity.

- Suitable for synthesizing derivatives with specific substitution patterns.

Metal-Catalyzed Cross-Coupling and Cyclization Strategies

Recent advances include the use of palladium-catalyzed cross-coupling reactions to construct the benzofuran core with precise substitution patterns.

Method Highlights:

- Starting Material: 2-halophenols.

- Reagents: Aryl or alkynyl coupling partners, palladium catalysts, and bases.

- Procedure: Coupling of phenolic halides with alkynes followed by cyclization under oxidative conditions to form benzofuran rings.

Example:

- Coupling phenol derivatives with terminal alkynes in the presence of Pd catalysts.

- Cyclization facilitated by oxidative conditions (e.g., using copper salts).

- Introduction of chlorine at the 5-position via halogenation of the aromatic ring prior to cyclization.

Research Data and Comparative Analysis

The following table summarizes key synthetic routes, reagents, conditions, yields, and advantages:

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Direct Chlorination | Benzofuran-7-ol | NCS, acetic acid | 25–40°C, mild | 60–75 | Simple, high regioselectivity |

| Cyclization of Halogenated Precursors | 2-Hydroxyphenyl derivatives | Cl₂, acid | Reflux | 55–80 | High regioselectivity |

| Multistep from Salicylaldehyde | Salicylaldehyde derivatives | NCS, cyclization agents | Variable | 40–70 | Versatile, adaptable |

| Metal-Catalyzed Cross-Coupling | Halophenols + Alkynes | Pd catalysts | 50–60°C | 65–85 | Precise substitution control |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-benzofuran-7-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydrobenzofurans.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrobenzofurans.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-benzofuran-7-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-benzofuran-7-ol involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to interfere with cellular processes such as DNA replication, protein synthesis, and enzyme activity. The presence of the chlorine atom and hydroxyl group enhances its binding affinity to target molecules, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Comparison of Substituents and Properties

- Position 7 : The hydroxyl group in this compound promotes hydrogen bonding, contrasting with the methyl group in 5-Chloro-7-methyl analogs, which enhances hydrophobicity.

- Position 3 : Sulfinyl (S=O) groups in analogs introduce chirality and electron-withdrawing effects, influencing redox behavior and biological interactions.

Crystallographic Insights

- 5-Chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran : X-ray diffraction (using SHELX ) revealed a dihedral angle of 85.2° between the benzofuran core and phenyl ring at position 2. The sulfinyl group adopts a trigonal pyramidal geometry, creating a chiral center .

- Hydrogen Bonding in this compound : While direct crystallographic data is unavailable for this compound, analogous hydroxyl-substituted benzofurans exhibit O-H···O/N interactions, stabilizing crystal lattices .

Spectroscopic Trends

- IR Spectroscopy : The hydroxyl group in this compound is expected to show a broad O-H stretch (~3200–3600 cm⁻¹), absent in methyl- or sulfinyl-substituted analogs.

- NMR Spectroscopy : The Cl atom at position 5 deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., H-6 at δ ~7.5 ppm in analogs) .

Biological Activity

5-Chloro-1-benzofuran-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer potential, and summarizes relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran core with a chlorine atom at the 5-position and a hydroxyl group at the 7-position. This unique structure allows for various interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a study synthesized five novel derivatives of 1-(5-chloro-1-benzofuran-2-yl)-3-substituted phenyl prop-2-en-1-ones, which were evaluated for their antimicrobial activity against various pathogens. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, showcasing the potential of these compounds as antimicrobial agents .

Table 1: Antimicrobial Activity of 5-Chloro-1-benzofuran Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 1 | 8 | Staphylococcus aureus |

| 2 | 12 | Escherichia coli |

| 3 | 10 | Candida albicans |

| 4 | 6 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied, with several reports indicating that modifications to the benzofuran scaffold can enhance cytotoxicity against various cancer cell lines. Notably, compounds similar to this compound have demonstrated selective inhibition of cancer cell proliferation.

In vitro studies have shown that benzofuran derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, a derivative exhibited an IC50 value of 16.4 µM against lung adenocarcinoma cells (A549), suggesting strong anticancer activity .

Table 2: Anticancer Activity of Benzofuran Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| MCC1019 | 16.4 | A549 (Lung adenocarcinoma) |

| Compound X | 12.0 | MCF-7 (Breast cancer) |

| Compound Y | 8.5 | HeLa (Cervical cancer) |

The mechanism of action for compounds like this compound is primarily attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The hydroxyl group at the 7-position facilitates hydrogen bonding, while the chlorine atom can engage in halogen bonding, both of which are crucial for modulating enzyme activity and cellular pathways .

Case Studies

Case Study: Anticancer Activity in Lung Cancer Models

A series of studies investigated the effects of benzofuran derivatives on lung cancer models. One study reported that a specific derivative significantly reduced tumor growth without affecting body weight or vital organ size in murine models, highlighting its therapeutic potential .

Case Study: Antimicrobial Efficacy Against Mycobacterium tuberculosis

Another study focused on the synthesis of benzofuran derivatives and their efficacy against Mycobacterium tuberculosis. The results indicated that certain modifications enhanced antimycobacterial activity, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL observed for some compounds .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-Chloro-1-benzofuran-7-ol, and how can purity be optimized?

- Methodology : Synthesis of benzofuran derivatives often involves halogenation and oxidation steps. For example, 5-chloro-2-(4-chlorophenyl)-7-methyl-3-methylsulfanyl-1-benzofuran was synthesized using 3-chloroperoxybenzoic acid in dichloromethane at 273 K, followed by purification via column chromatography (hexane–ethyl acetate, 1:1 v/v) to achieve 79% yield .

- Key Considerations :

- Use inert atmospheres to prevent oxidation side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC).

- Optimize solvent systems (e.g., dichloromethane or tetrahydrofuran) for crystallization .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound derivatives?

- Methodology :

- NMR : Analyze and chemical shifts to identify substituent positions (e.g., chlorine at C5, hydroxyl at C7).

- X-ray Crystallography : Resolve bond lengths and angles (e.g., C–Cl = 1.73 Å, C–O = 1.36 Å) to confirm stereochemistry .

- Mass Spectrometry : Validate molecular weight (e.g., [M] at m/z 198.59 for CHClO) .

Advanced Research Questions

Q. How do substituents on the benzofuran core influence electronic properties and reactivity?

- Methodology :

- Computational Modeling : Use DFT calculations to assess electron-withdrawing effects of chlorine and hydroxyl groups on aromatic π-systems.

- Experimental Data : X-ray studies of 5-chloro-7-methyl derivatives reveal intermolecular interactions (e.g., C–H···O, C–H···Cl) that stabilize crystal packing .

- Key Findings :

- Electron-withdrawing groups (e.g., Cl) reduce electron density at the furan oxygen, altering nucleophilic reactivity .

Q. What strategies minimize side reactions during functionalization of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.